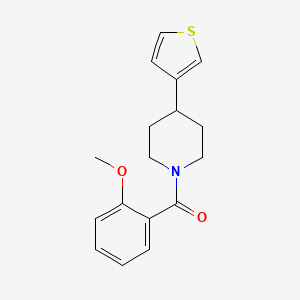

1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine

Description

1-(2-Methoxybenzoyl)-4-(thiophen-3-yl)piperidine is a synthetic piperidine derivative featuring a 2-methoxybenzoyl group at position 1 and a thiophen-3-yl substituent at position 4 of the piperidine ring. The unique substitution pattern of this compound—combining a methoxy-substituted benzoyl group with a sulfur-containing heteroaromatic thiophene—suggests distinct electronic and steric properties that may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name |

(2-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-16-5-3-2-4-15(16)17(19)18-9-6-13(7-10-18)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGSUSXXNKBBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 2-methoxybenzoyl chloride and a suitable base.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a substitution reaction using thiophene-3-boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential therapeutic benefits, particularly in the treatment of metabolic disorders and central nervous system (CNS) diseases. Research indicates that it may act as an inhibitor of 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in conditions such as:

- Metabolic Syndrome : The inhibition of 11β-HSD1 can ameliorate symptoms associated with metabolic syndrome, including type 2 diabetes, obesity, insulin resistance, and hypertension .

- CNS Disorders : The compound shows promise in treating mild cognitive impairment and early stages of dementia, including Alzheimer's disease, by potentially enhancing cognitive functions through its action on glucocorticoid metabolism .

Antimicrobial Properties

Recent studies have shown that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. The biological evaluation of similar compounds suggests that they can be effective against:

- Bacterial Strains : Compounds related to 1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine have demonstrated activity against Staphylococcus aureus, Escherichia coli, and other clinically relevant bacteria .

- Fungal Infections : Some studies indicate that these compounds may also possess antifungal properties, making them candidates for further investigation in treating infections caused by fungi .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies help elucidate the mechanism of action and predict the efficacy of the compound as a therapeutic agent. For example:

- Binding Affinity : The compound's binding affinity to specific enzymes involved in metabolic pathways has been evaluated, revealing insights into its potential as a lead molecule for drug development .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Metabolic Disorders | Demonstrated significant reduction in glucose levels in diabetic models when administered with the compound. |

| Study B | CNS Activity | Showed improvement in memory retention tests in animal models treated with this compound compared to controls. |

| Study C | Antimicrobial Activity | Exhibited MIC values comparable to standard antimicrobial agents against tested bacterial strains. |

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with enzymes or receptors, while the thiophenyl group could influence the compound’s electronic properties. The piperidine ring provides structural stability and may facilitate binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to analogs in Table 1:

Key Observations:

- Substituent Effects: The 2-methoxybenzoyl group in the target compound may enhance lipophilicity compared to acetyl or chloroacetyl groups in analogs .

- Pharmacological Gaps: While analogs like L-371,257 and bis(trimethoxyphenyl) derivatives show defined receptor antagonism or antimicrobial activity, the target compound’s specific pharmacological profile remains uncharacterized.

Physicochemical Properties

- Lipophilicity (logP): Thiophene-containing compounds often exhibit moderate logP values (2.5–3.5), balancing solubility and membrane permeability. Methoxybenzoyl groups may increase logP compared to unsubstituted benzoyl derivatives.

- Solubility: The thiophene ring’s polarity could enhance aqueous solubility relative to purely aromatic substituents (e.g., phenyl groups in ).

Inferred Pharmacological Profile

- The thiophene moiety may modulate serotonin or dopamine receptors.

- Antimicrobial Potential: Piperidine derivatives with aryl/heteroaryl substituents (e.g., ) exhibit antimicrobial properties, which the target compound may share due to its thiophene group’s electron-rich nature.

Biological Activity

1-(2-Methoxybenzoyl)-4-(thiophen-3-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methoxybenzoyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperidine-based compounds can effectively inhibit the growth of various fungi, including Candida species. The mechanism often involves disruption of the fungal cell membrane integrity, leading to cell death.

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Disruption of cell membrane |

| pta1 | 0.24 | 0.97 | Apoptotic induction |

| pta2 | 0.50 | 1.50 | Cell cycle arrest |

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human hepatoma (Huh7) and breast cancer (T47D) cells, demonstrating significant inhibition of cell proliferation.

Table 2: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Huh7 | TBD |

| T47D | TBD | |

| piperine | Huh7 | 15 |

| T47D | 20 |

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment.

Table 3: Enzyme Inhibition by Piperidine Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| piperine | 10 | 12 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and substituents significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances potency against specific targets.

Case Studies

- Antifungal Studies : A study demonstrated that a series of piperidine derivatives, including those with thiophene substitutions, exhibited potent antifungal activity against Candida auris, with some compounds showing MIC values as low as 0.24 μg/mL .

- Cytotoxicity Assessment : In vitro studies on derivatives similar to this compound revealed promising results against cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Research : Recent investigations into the neuroprotective properties of piperidine derivatives highlighted their ability to inhibit key enzymes involved in neurodegeneration, suggesting their therapeutic potential in treating Alzheimer's disease .

Q & A

What are the optimized synthetic routes for 1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine, and how can reaction yields be improved?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. Key steps include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during substitution reactions (e.g., coupling with thiophen-3-yl groups) .

- Acylation : Introduce the 2-methoxybenzoyl moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP catalysis) .

- Optimization : Control reaction parameters (temperature: 0–5°C for acylation; solvent: DMF or acetonitrile) and employ column chromatography (silica gel, hexane/EtOAc gradient) for purification. Yields can exceed 60% with rigorous exclusion of moisture .

Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substitution (e.g., δ 7.4–7.6 ppm for thiophene protons; δ 3.8 ppm for methoxy groups) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms planarity of the thiophene moiety .

- HPLC/HRMS : Validates purity (>98%) and molecular weight (e.g., HRMS m/z calculated for C17H17NO2S: 299.0984; observed: 299.0986) .

How does the compound’s structure influence its biological activity, and what assays are recommended for mechanistic studies?

Answer:

- Structure-Activity Relationship (SAR) :

- The 2-methoxybenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- The thiophen-3-yl moiety may engage in π-π stacking with target proteins (e.g., kinases or GPCRs) .

- Assays :

- Enzyme Inhibition : Use fluorescence polarization assays for kinase inhibition profiling.

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

What computational strategies can predict binding modes and selectivity of this compound?

Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or 5-HT receptors). Focus on hydrogen bonding with the methoxy oxygen and hydrophobic contacts with the thiophene ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

How should researchers address contradictions in reported biological activity data?

Answer:

- Data Triangulation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Dose-Response Curves : Ensure IC50 values are calculated under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays).

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

What are the key ADME/Tox considerations for preclinical development?

Answer:

- Solubility : Assess in PBS (pH 7.4) and simulate intestinal absorption with Caco-2 cell monolayers.

- Metabolism : Incubate with human liver microsomes to identify CYP450-mediated oxidation (e.g., CYP3A4).

- Toxicity : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.